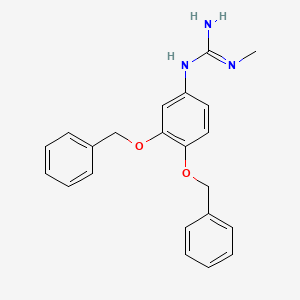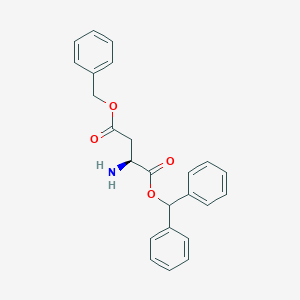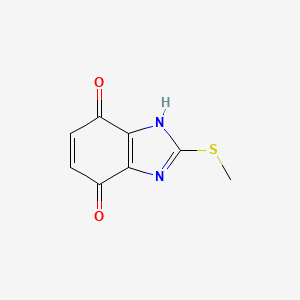
2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring system with a methylthio group at the 2-position and two carbonyl groups at the 4 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with methylthiol in the presence of an oxidizing agent. The reaction typically takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydroxyl derivatives
Substitution: Various substituted benzimidazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
2-(Methylthio)-4,7-dihydro-1H-benzimidazole-4,7-dione can be compared with other benzimidazole derivatives, such as:
2-(Methylthio)aniline: Similar structure but lacks the carbonyl groups.
2-(Methylthio)pyrimidine: Contains a pyrimidine ring instead of a benzimidazole ring.
2-(Methylthio)thiazole: Contains a thiazole ring instead of a benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methylthio group and the carbonyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
2-methylsulfanyl-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C8H6N2O2S/c1-13-8-9-6-4(11)2-3-5(12)7(6)10-8/h2-3H,1H3,(H,9,10) |
InChIキー |
YQMNCEKVLYTCBA-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(N1)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
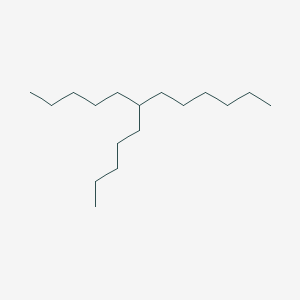
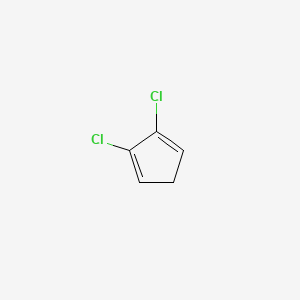
![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
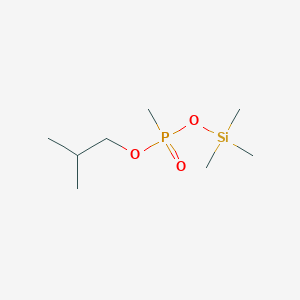
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
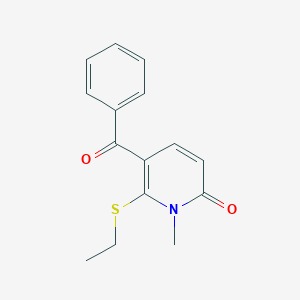

![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
